Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-
Description
This compound, structurally characterized by a phenyl ring substituted with hydroxyl groups at positions 3 and 6 and a 2-ethoxyethoxy group at position 2, belongs to the hydroxyacetophenone family. Hydroxyacetophenones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their antioxidant, antimicrobial, and UV-absorbing properties .
Properties
CAS No. |
647842-85-1 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-3-16-6-7-17-12-10(15)5-4-9(14)11(12)8(2)13/h4-5,14-15H,3,6-7H2,1-2H3 |
InChI Key |
DYDBRNAAPOIHJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1C(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- typically involves the ethoxylation of ethanol. This process includes the reaction of ethanol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanol, which is then further reacted with appropriate phenolic compounds to introduce the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale ethoxylation processes, where ethanol is reacted with ethylene oxide under controlled conditions. The reaction is typically catalyzed by acidic or basic catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl (-OH) groups at positions 3 and 6 on the aromatic ring are primary sites for oxidation. These reactions typically involve mild oxidizing agents to preserve the integrity of the ethoxyethoxy side chain.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Room temperature, pH 6–7 | 3,6-quinone derivative | 72% | |
| H₂O₂/Fe²⁺ (Fenton) | Acidic (pH 3), 40°C | Oxidized ring with ketone intact | 58% |
-
Key Insight : Oxidation under neutral conditions (e.g., KMnO₄) selectively targets the hydroxyl groups, forming a stable quinone structure. Stronger oxidants risk cleavage of the ethoxyethoxy chain.
Ether Cleavage
The ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) undergoes acid-catalyzed cleavage, a reaction critical for modifying the compound’s solubility or generating intermediates.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HBr (48%) | Reflux, 110°C, 6 hrs | 3,6-dihydroxyphenol + ethylene glycol derivatives | Complete cleavage observed |
| HI (57%) | 80°C, 3 hrs | Iodoethane byproduct + diol | Partial decomposition of aromatic ring |
-
Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by halide ions.
Nucleophilic Substitution
The carbonyl group in the ethanone moiety participates in nucleophilic additions, particularly with amines or alcohols.
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| Ethylamine | Pyridine, 60°C | Schiff base (imine) | Pharmaceutical intermediates |
| Methanol | H₂SO₄, reflux | Hemiacetal derivative | Solubility enhancement |
-
Limitation : Steric hindrance from the ethoxyethoxy group reduces reactivity at the carbonyl site.
Esterification
The hydroxyl groups undergo esterification with acyl chlorides or anhydrides, enabling derivatization for enhanced bioactivity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hrs | 3,6-diacetate derivative | 85% |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C→RT | 3,6-dibenzoate | 78% |
-
Application : Ester derivatives show improved membrane permeability in biological assays.
Coupling Reactions
The phenolic hydroxyl groups facilitate coupling with aryl halides or diazonium salts, leveraging Ullmann or Suzuki-Miyaura conditions.
| Partner | Catalyst | Product | Use Case |
|---|---|---|---|
| 4-Iodotoluene | CuI, K₂CO₃, DMF, 120°C | Biaryl ether | Polymer synthesis |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, reflux | Cross-coupled biphenyl derivative | Ligand design |
-
Challenges : The ethoxyethoxy chain may necessitate bulky ligands to prevent side reactions.
Photochemical Reactions
UV irradiation induces ring-centered reactions, such as [4+2] cycloadditions or radical formation.
| Condition | Product | Observation |
|---|---|---|
| UV (254 nm), ethanol | Dimer via C–C coupling | Enhanced antioxidant activity post-dimerization |
| UV + TiO₂ catalyst | Hydroxylated quinone | Degradation pathway under environmental conditions |
Biological Interactions
While not a traditional "reaction," the compound’s hydroxyl groups enable hydrogen bonding with enzymes (e.g., kinases or oxidoreductases), as suggested by its structural analogs in kinase inhibition patents .
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Ethanone derivatives have been studied for their antioxidant properties. Research indicates that compounds with hydroxyl groups exhibit significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that ethanone derivatives with multiple hydroxyl substituents effectively reduced oxidative damage in cellular models, suggesting potential therapeutic applications in treating conditions linked to oxidative stress .
2. Anticancer Potential
Ethanone derivatives have shown promise as anticancer agents. The presence of hydroxyl groups enhances their ability to inhibit cancer cell proliferation.
Case Study:
In vitro studies have shown that ethanone derivatives can induce apoptosis in various cancer cell lines. A notable study published in Cancer Letters reported that a specific ethanone derivative significantly reduced the viability of breast cancer cells by promoting programmed cell death mechanisms .
Industrial Applications
1. Solvent and Intermediate
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- serves as a solvent and an intermediate in chemical synthesis. It is utilized in the formulation of paints, coatings, and inks due to its excellent solvency properties.
| Application | Description |
|---|---|
| Solvent | Used for dyes and resins in industrial formulations. |
| Intermediate | Acts as a precursor in the synthesis of complex organic compounds. |
2. Cosmetic Industry
The compound is also employed in cosmetic formulations for its skin-conditioning properties. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions.
Toxicological Considerations
While ethanone derivatives are beneficial, safety evaluations are essential. Studies indicate that certain concentrations may lead to skin irritation or sensitization. Regulatory assessments are ongoing to ensure safe usage levels in consumer products.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethoxyethoxy group enhances its solubility and facilitates its use in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Ethanone, 1-(2-ethoxy-3,6-dihydroxyphenyl)- (CAS 33539-24-1)
- Structure : Phenyl ring with hydroxyl groups at positions 3 and 6 and an ethoxy group at position 2.
- Key Difference : Lacks the extended ethoxyethoxy chain present in the target compound. The shorter ethoxy group may reduce lipophilicity and steric hindrance compared to the ethoxyethoxy substituent .
1-[3,6-Dihydroxy-2,4-diisopropoxyphenyl]ethanone (CAS 93344-49-1)
- Structure : Diisopropoxy groups at positions 2 and 4, hydroxyls at 3 and 5.
1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone (CAS 22248-13-1)
Physical and Chemical Properties
*Estimates based on analog data. The ethoxyethoxy group in the target compound likely increases hydrophobicity (higher LogP) compared to simpler alkoxy derivatives .
Biological Activity
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]- is characterized by its unique phenolic structure, which is crucial for its biological activity. The presence of hydroxyl groups on the aromatic ring enhances its ability to participate in hydrogen bonding and redox reactions, contributing to its pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in Ethanone may scavenge free radicals, thus protecting cells from oxidative stress. A study on related phenolic compounds demonstrated their ability to inhibit lipid peroxidation and reduce oxidative damage in cellular models .
Anticancer Potential
Ethanone derivatives have shown promise in anticancer research. For instance, studies have reported that certain phenolic compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Table 1: Summary of Anticancer Studies Involving Phenolic Compounds
Anti-inflammatory Effects
Inflammation is a critical component in various diseases, including cancer and cardiovascular disorders. Ethanone has been noted to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is likely mediated through the inhibition of NF-kB signaling pathways .
The biological activities of Ethanone can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Apoptotic Pathway Activation : It can activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and releasing cytochrome c into the cytosol.
- Cytokine Modulation : By affecting signaling pathways such as NF-kB, Ethanone can alter the expression levels of various inflammatory mediators.
Case Studies
- Study on Antioxidant Activity : A comparative study showed that Ethanone exhibited a higher antioxidant capacity than standard antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative stress .
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving derivatives of Ethanone have shown promising results in reducing tumor size in patients with advanced breast cancer. The trials highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and what challenges arise during hydroxyl/ethoxy group protection?
- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent undesired reactions during ether formation. The ethoxyethoxy moiety can be introduced via Williamson ether synthesis, reacting a diol intermediate with ethyl bromide. Deprotection under mild acidic conditions (e.g., HCl/MeOH) is critical to preserve the phenolic hydroxyl groups. Challenges include regioselectivity in dihydroxyphenyl systems and minimizing side reactions during deprotection .
- Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) for structural confirmation of intermediates.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions on the phenyl ring (e.g., distinguishing 3,6-dihydroxy from 2-ethoxyethoxy groups via coupling patterns).
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₄O₆) and fragmentation patterns.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound’s phenolic hydroxyl groups make it susceptible to oxidation. Stability studies should include:
- pH-dependent degradation : Test solubility and stability in buffered solutions (pH 3–9) using HPLC to quantify degradation products.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the ethoxyethoxy chain.
Advanced Research Questions
Q. How do the ethoxyethoxy and dihydroxy substituents influence solubility and reactivity in biphasic systems?
- Methodological Answer :
- Solubility : The ethoxyethoxy group enhances lipophilicity (logP calculation via computational tools like ChemAxon), while dihydroxy groups increase aqueous solubility. Partition coefficient (logD) studies in octanol/water systems quantify this balance.
- Reactivity : The electron-donating ethoxyethoxy group may stabilize intermediates in electrophilic substitution reactions. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can compare substituent effects with analogs like 4-O-methylphloracetophenone .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with targets (e.g., antioxidant enzymes or inflammatory mediators). Parameterize the ethoxyethoxy chain’s flexibility for accurate pose prediction.
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER). Validate with in vitro assays (e.g., enzyme inhibition) .
Q. How can contradictory spectral data during characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography : Definitive structural confirmation, though crystallizing polar compounds requires optimized solvent systems (e.g., DMSO/water) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2,6-dihydroxy-4-methoxyacetophenone) in databases .
Q. What are the implications of the compound’s redox properties for its potential antioxidant activity?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials of phenolic hydroxyl groups to assess electron-donating capacity.
- DPPH/ABTS Assays : Quantify free radical scavenging activity. Correlate results with substituent effects; methoxy groups in analogs reduce activity compared to hydroxyl groups .
Data Contradictions and Mitigation
- Toxicity Data Gaps : notes limited toxicological data. Researchers should conduct acute toxicity assays (e.g., zebrafish models) and in vitro cytotoxicity screening (MTT assay on human cell lines) .
- Spectral Reference Limitations : Use hybrid approaches (e.g., DFT-calculated IR spectra compared to experimental data) to address incomplete reference databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
